

Feprosidnine: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feprosidnine**

Cat. No.: **B1202311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.^{[1][2][3]} It belongs to the class of sydnone imines and is structurally related to mesocarb (Sydnocarb).^{[1][2]} While it shares stimulant properties with mesocarb, **feprosidnine** was noted for its distinct antidepressant effects and was used to treat conditions such as asthenic and apathic depressions, fatigue, and narcolepsy.^{[1][2]}

Feprosidnine exhibits a complex and multifaceted pharmacological profile, engaging with several key neurotransmitter systems. This technical guide provides an in-depth exploration of its core pharmacological characteristics, supported by available data, experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Profile

Feprosidnine's effects are attributed to its interactions with multiple molecular targets, including monoamine transporters and enzymes, as well as its influence on cholinergic, adrenergic, and nitric oxide signaling pathways.^{[1][2][4]}

Monoaminergic Activity

While specific quantitative data for **feprosidnine**'s affinity for monoamine transporters is limited in publicly available literature, its pharmacological activity is understood to involve the

modulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems. This is primarily through the inhibition of their respective transporters (DAT, NET, and SERT) and the inhibition of monoamine oxidase (MAO), the enzyme responsible for their degradation.

Data for the structurally similar compound, mesocarb (Sydnocarb), provides insight into the potential monoamine transporter interaction profile of **feprosidnine**.

Table 1: Monoamine Transporter Inhibition Profile of Mesocarb (Sydnocarb)

Transporter	IC50 (μM)	Species/System
Dopamine Transporter (DAT)	0.49 ± 0.14	Human (recombinant)
Norepinephrine Transporter (NET)	34.9 ± 14.08	Human (recombinant)
Serotonin Transporter (SERT)	494.9 ± 17.00	Human (recombinant)

Note: This data is for Mesocarb (Sydnocarb), a structurally related sydnone imine. The data for **Feprosidnine** is not readily available.

Feprosidnine is also described as a reversible inhibitor of monoamine oxidase (MAO).[\[2\]](#)[\[5\]](#) Inhibition of MAO-A and MAO-B would lead to increased synaptic concentrations of monoamine neurotransmitters, contributing to its antidepressant and stimulant effects. Specific IC50 or Ki values for **feprosidnine** against MAO-A and MAO-B are not well-documented in available literature.

Cholinergic and Adrenergic Activity

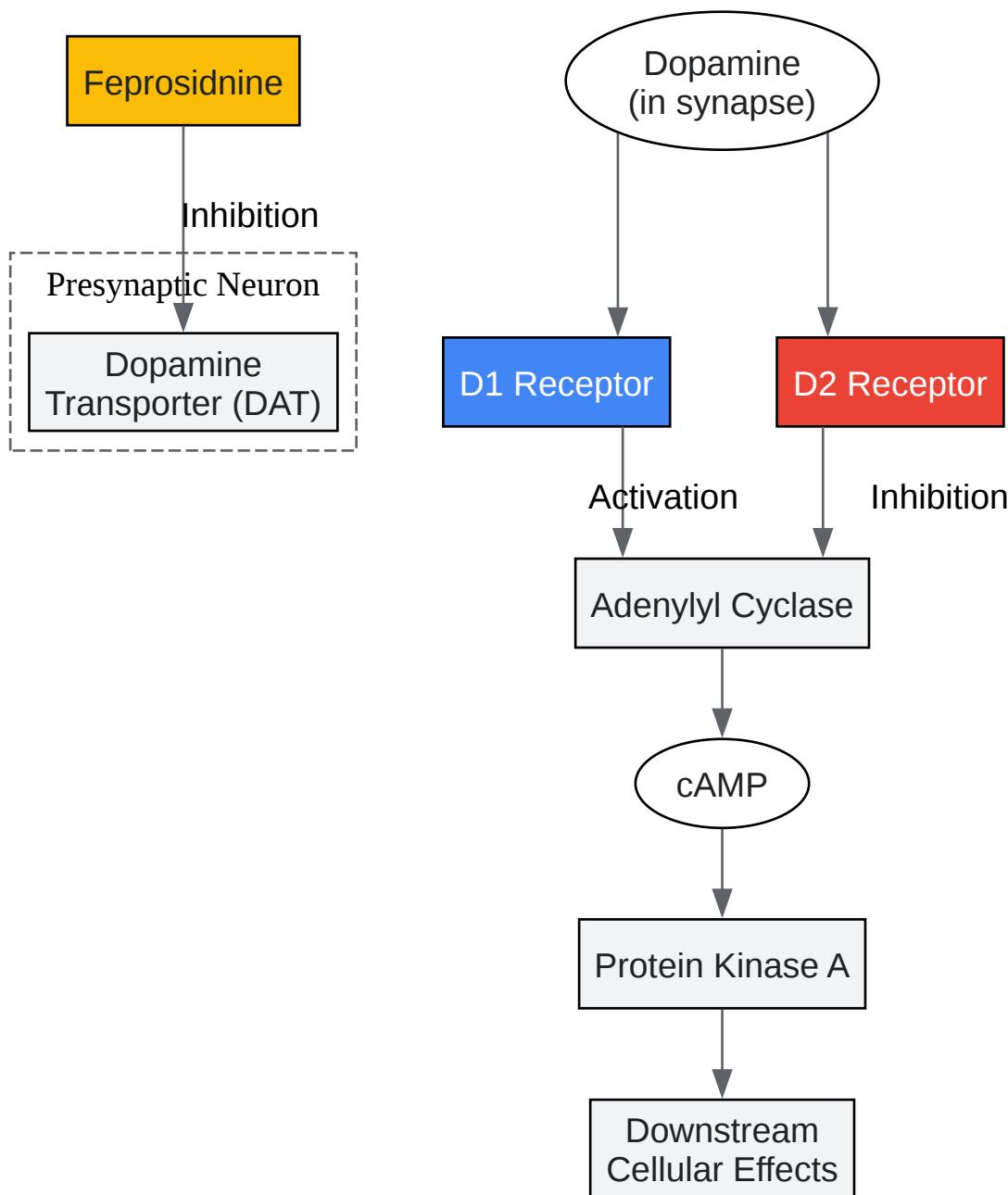
Feprosidnine is reported to possess both cholinergic and adrenergic actions.[\[1\]](#)[\[2\]](#)[\[4\]](#) The specific receptor subtypes involved and the nature of these interactions (agonist or antagonist activity) are not extensively detailed in the available literature. However, its influence on these systems likely contributes to its overall psychostimulant and physiological effects.

Nitric Oxide Donating Properties

A key feature of the sydnone imine chemical class is the ability to act as nitric oxide (NO) donors.[\[6\]](#)[\[7\]](#)[\[8\]](#) This process is believed to occur through the metabolic conversion of the

sydnonimine to its open-ring form, which then releases NO.[6][7] This release of NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[6][7]

Pharmacokinetics

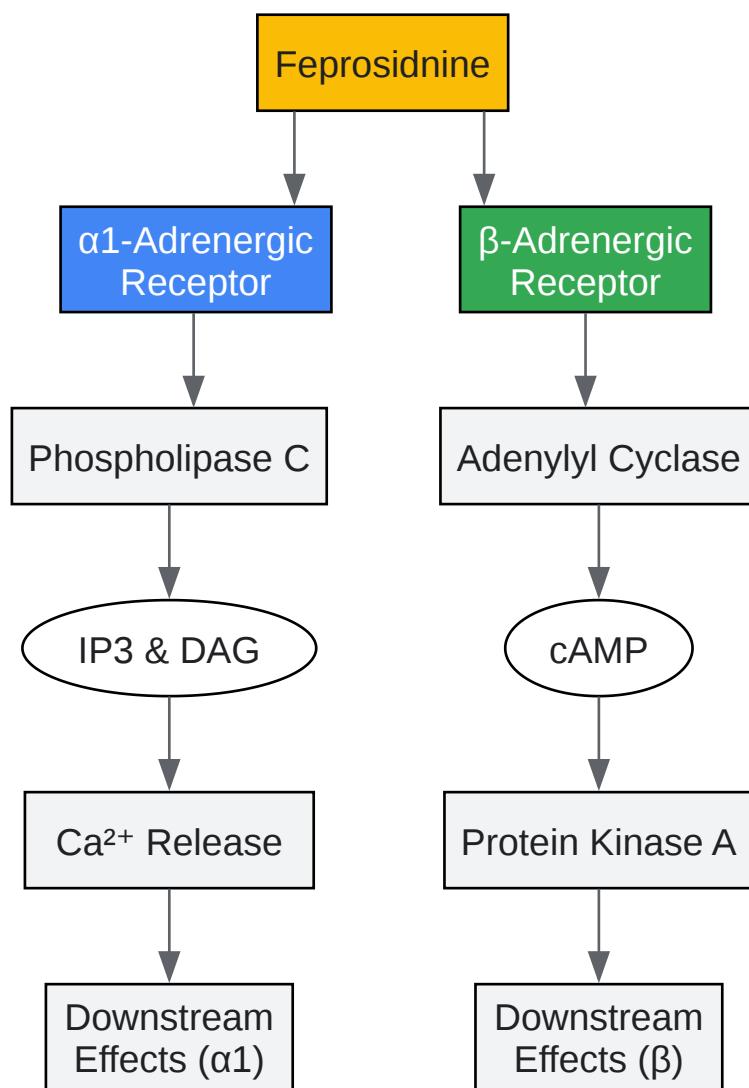

Detailed pharmacokinetic parameters for **feprosidnine**, such as Cmax, Tmax, half-life, and bioavailability, are not readily available in the public domain. General information suggests that, like other amphetamine-related compounds, it is metabolized in the liver.

Signaling Pathways

The diverse pharmacological effects of **feprosidnine** can be attributed to its modulation of several key signaling pathways.

Dopaminergic and Noradrenergic Signaling

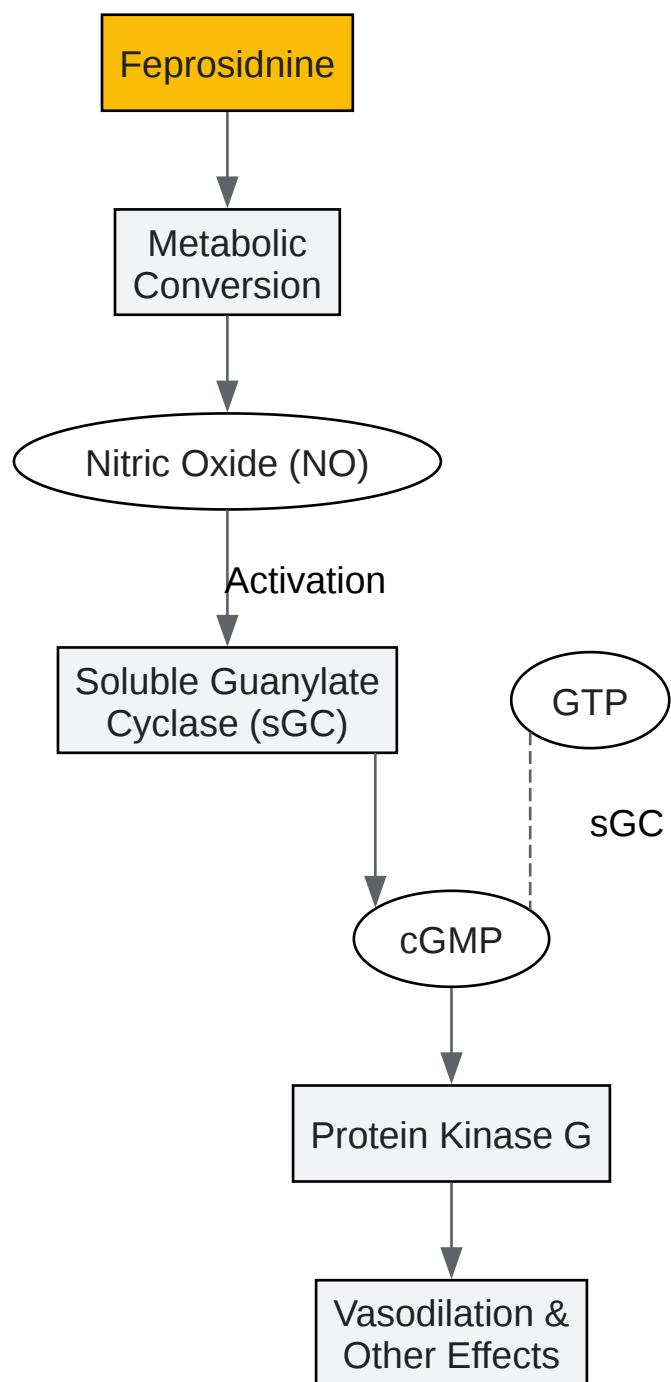
By inhibiting the dopamine and norepinephrine transporters, **feprosidnine** increases the extracellular concentrations of these neurotransmitters. This leads to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.



[Click to download full resolution via product page](#)

Caption: **Feprosidnine**'s inhibition of DAT increases synaptic dopamine, modulating postsynaptic signaling.

Adrenergic Signaling


Feprosidnine's adrenergic activity would involve interaction with α and/or β adrenergic receptors, leading to a variety of physiological responses.

[Click to download full resolution via product page](#)

Caption: **Feprosidnine**'s potential interaction with adrenergic receptors and their signaling pathways.

Nitric Oxide Signaling

As a sydnone imine, **feprosidnine** is a putative nitric oxide donor. The released NO activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent physiological effects such as vasodilation.

[Click to download full resolution via product page](#)

Caption: The proposed nitric oxide signaling pathway initiated by **Feprosidnine**.

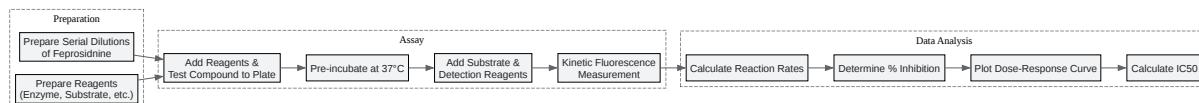
Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the pharmacological profile of **feprosidnine**.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common *in vitro* fluorometric method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H_2O_2 reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.


Materials:

- Recombinant human MAO-A and MAO-B enzymes
- MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- MAO Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a specific substrate)
- Fluorogenic Probe (e.g., Amplex® Red)
- Horseradish Peroxidase (HRP)
- Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
- Test Compound (**Feprosidnine**)
- 96-well microplate (black, clear bottom)
- Fluorescence microplate reader

Procedure:

- **Reagent Preparation:** Prepare working solutions of enzymes, substrates, probe, HRP, and test compounds in MAO Assay Buffer.
- **Assay Reaction:** In a 96-well plate, add the following to each well:
 - MAO Assay Buffer

- Test compound at various concentrations (or positive control/vehicle)
- MAO-A or MAO-B enzyme
- Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
- Reaction Initiation: Add the substrate and the HRP/probe mixture to initiate the reaction.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence versus time curve).
 - Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for adrenergic receptor subtypes.

Principle: The assay measures the ability of an unlabeled test compound (**Fepranolol**) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation.

Materials:

- Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α_1 , β_1 , β_2)
- Radiolabeled ligand (e.g., [^3H]-Prazosin for α_1 , [^{125}I]-Cyanopindolol for β receptors)
- Unlabeled competitor (**Fepranolol**)
- Non-specific binding control (a high concentration of a known antagonist for the receptor)
- Assay Buffer
- 96-well filter plates with glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, add in the following order:
 - Assay Buffer
 - Radiolabeled ligand at a fixed concentration (near its K_d)
 - Varying concentrations of the unlabeled test compound (**Fepranolol**)
 - Membrane preparation

- For non-specific binding wells, add a saturating concentration of a known antagonist instead of the test compound.
- Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Nitric Oxide (NO) Donor Assay

This protocol describes a colorimetric method to determine the NO-donating capacity of a compound.

Principle: The assay measures the total amount of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable breakdown products of NO in aqueous solution. Nitrate is first reduced to nitrite by nitrate reductase. Total nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.

Materials:

- Test compound (**Feprosidnine**)
- Assay Buffer (e.g., phosphate buffer, pH 7.4)

- Nitrate Reductase
- NADH
- Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
- Nitrate and Nitrite standards
- 96-well microplate
- Microplate reader

Procedure:

- Sample Preparation: Incubate **feprosidnine** at various concentrations in the assay buffer for a defined period to allow for NO release and conversion to nitrite/nitrate.
- Nitrate Reduction: Add nitrate reductase and NADH to all samples and standards (except nitrite standards) and incubate to convert nitrate to nitrite.
- Color Development: Add the Griess reagent to all wells and incubate at room temperature to allow for color development.
- Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the nitrate and nitrite standards.
 - Calculate the concentration of total nitrite in the samples from the standard curve.
 - Determine the amount of NO released by **feprosidnine**.

Conclusion

Feprosidnine is a psychostimulant with a unique pharmacological profile characterized by its influence on multiple neurotransmitter systems. While its primary actions are believed to be mediated through the inhibition of monoamine reuptake and monoamine oxidase, its effects on

cholinergic, adrenergic, and nitric oxide signaling pathways contribute to its complex spectrum of activity. The lack of specific quantitative binding and pharmacokinetic data for **feprosidnine** in the public domain highlights the need for further research to fully elucidate its molecular mechanisms. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are essential for a comprehensive understanding of this intriguing compound and for guiding future drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Feprosidnine - Wikipedia [en.wikipedia.org]
- 3. Feprosidnine [bionity.com]
- 4. Feprosidnine [chemeurope.com]
- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Feprosidnine: A Technical Guide to its Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202311#feprosidnine-pharmacological-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com